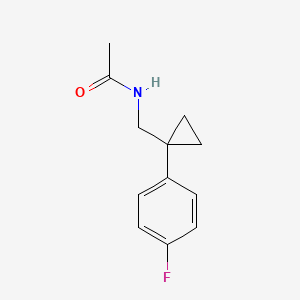

N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)acetamide is a fluorinated acetamide derivative featuring a cyclopropylmethyl group substituted with a 4-fluorophenyl ring. This compound is structurally characterized by its unique bicyclic framework, which combines the steric constraints of a cyclopropane ring with the electronic effects of a fluorine atom on the aromatic system. The molecular formula is C₁₉H₂₀FNO₃, with a molecular weight of 329.4 g/mol . While its exact biological activity remains unspecified in available literature, its structural motifs—such as the cyclopropyl group and fluorinated aromatic system—are common in medicinal chemistry for modulating pharmacokinetic properties (e.g., metabolic stability and lipophilicity) .

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9(15)14-8-12(6-7-12)10-2-4-11(13)5-3-10/h2-5H,6-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZAYKLWRNZEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Formation of the Methylacetamide Moiety: The final step involves the acylation of the cyclopropylmethylamine with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a chemical compound with a range of applications in scientific research. It is also known as 2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide. The compound's molecular formula is C12H14FNO, and it has a molecular weight of 207.24 g/mol.

Scientific Research Applications

This compound is used as a building block in the synthesis of complex molecules. Its structure makes it a valuable intermediate in organic synthesis. It is studied for its potential biological activities, including interactions with various enzymes and receptors. Research is ongoing to explore potential therapeutic applications, such as its use in the development of new pharmaceuticals. It may also be used in the production of specialty chemicals and materials due to its chemical properties.

Chemistry

This compound is employed as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Research indicates that this compound may possess significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties, suggesting that it may interact with specific molecular targets in biological systems. The mechanism of action likely involves inhibition or activation of enzymes or receptors, leading to various physiological effects. Studies have shown that this compound interacts with specific molecular targets, potentially inhibiting enzymes involved in critical biological pathways. For example, it may bind to receptors or enzymes related to cancer cell proliferation or microbial resistance mechanisms. These interactions are essential for understanding its therapeutic potential and guiding future research into its applications.

Medicine

Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

Industry

It may be used in the production of specialty chemicals and materials due to its unique chemical properties. In industrial settings, continuous flow reactors may be employed for consistent quality and yield, optimizing parameters such as temperature and pressure during production.

Uniqueness

Mechanism of Action

The mechanism by which N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (27i)

- Structure: Shares the cyclopropyl-4-fluorophenylmethyl backbone but includes a dichlorophenoxypropanamide substituent.

- Molecular Formula: C₂₀H₁₈Cl₂FNO₃

- Molecular Weight : 434.27 g/mol

- Melting Point : 109–110°C

- Synthesis : Prepared via route F using α-cyclopropyl-4-fluorobenzylamine (52% yield) .

- Biological Relevance: Part of a series targeting Pseudomonas aeruginosa type III secretion system (T3SS) inhibitors, highlighting the role of cyclopropyl groups in enhancing target binding .

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)acetamide

- Key Differences: Lacks the dichlorophenoxypropanamide moiety present in 27i, replacing it with a simpler acetamide group. This simplification may reduce steric hindrance and alter solubility profiles .

Fluorophenyl Acetamides with Varied Substituents

N-(1-(4-Fluorophenyl)vinyl)acetamide

- Structure : Features a vinyl group instead of the cyclopropylmethyl unit.

- Molecular Formula: C₁₀H₁₀FNO

- Molecular Weight : 179.19 g/mol

- Applications : Serves as a precursor in synthesizing fluorinated bioactive molecules, though its instability (due to the vinyl group) limits direct therapeutic use .

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide

- Structure : Incorporates a cyclohexyl group and a branched acetamide chain.

- Molecular Formula : C₁₉H₂₇FN₂O₂

- Molecular Weight : 334.21 g/mol

- Melting Point : 150–152°C

- Synthesis : Achieved via multicomponent reaction (81% yield), demonstrating higher synthetic efficiency compared to cyclopropyl analogs .

Acetamide Derivatives with Heteroatom Modifications

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

- Structure : Substituted with chlorine and trifluoromethyl groups.

- Applications : Used in agrochemical and pharmaceutical research, where electron-withdrawing groups (e.g., Cl, CF₃) improve compound stability .

Data Table: Comparative Analysis of Key Compounds

Research Implications and Gaps

- Structural Optimization : The cyclopropyl group in this compound may improve metabolic resistance compared to vinyl or cyclohexyl analogs, but this requires validation via enzymatic stability assays.

- Biological Data Gap : While analogs like 27i have defined roles as T3SS inhibitors , the target compound’s activity remains unexplored.

- Synthetic Challenges : Lower yields in cyclopropyl-containing compounds (e.g., 27k, 32% yield ) suggest a need for improved methodologies.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, also referred to as 2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide, is an organic compound with the molecular formula C12H14FNO and a molecular weight of 207.24 g/mol. Its unique structure, which includes a cyclopropyl group and a fluorophenyl group attached to an acetamide moiety, contributes to its notable biological activity and potential therapeutic applications.

The synthesis of this compound typically involves the alkylation of a suitable precursor in the presence of a base, such as potassium carbonate, in solvents like acetonitrile. The use of continuous flow reactors can enhance yield and quality by optimizing reaction parameters such as temperature and pressure.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action is believed to involve interactions with specific molecular targets, leading to inhibition or activation of critical enzymes or receptors.

Antimicrobial Properties

Studies suggest that this compound may inhibit microbial growth by targeting enzymes involved in resistance mechanisms. For instance, it has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may inhibit cancer cell proliferation by interfering with signaling pathways essential for tumor growth. The compound's structural similarities to other anticancer agents may enhance its efficacy against specific cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study focusing on the compound's effects on breast cancer cells demonstrated that it significantly reduced cell viability at concentrations as low as 10 µM, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Antimicrobial Efficacy : In another study, this compound exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Comparative Analysis of Biological Activity

Q & A

Q. Table 1: Representative Synthetic Data for Analogs

| Compound | Substituent | Yield (%) | Melting Point (°C) | Rf Value |

|---|---|---|---|---|

| 27i | 2,4-Dichlorophenoxy | 52 | 109–110 | 0.44 |

| 27k | Cyclobutyl | 32 | 103–104 | 0.47 |

| 27m | Cyano | 76 | 112–116 | 0.70 |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Standard methods include:

- Chromatography : TLC (e.g., hexane:ethyl acetate gradients) to monitor reaction progress and purity .

- Spectroscopy :

- NMR : To confirm cyclopropyl geometry and fluorophenyl substitution patterns.

- Mass spectrometry : For molecular weight validation (e.g., ESI-MS or HRMS).

- Physical properties : Melting point analysis to assess crystallinity and purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

Analog synthesis : Introduce substituents at the acetamide moiety (e.g., halogenated, hydroxyl, or alkyl groups) using modular approaches (see Table 1) .

Bioassays : Test analogs against target enzymes/receptors (e.g., Pseudomonas inhibitors in ) using dose-response curves (IC50/EC50 determination).

Data analysis :

- Correlate substituent polarity (e.g., logP) with activity.

- Use molecular docking to predict binding interactions.

- Address contradictions (e.g., low yield in 27k vs. high activity) by optimizing steric/electronic properties .

Advanced: How to troubleshoot low yields in cyclopropane-containing analogs?

Answer:

Low yields (e.g., 32% for cyclobutyl derivative 27k in ) may arise from:

- Steric hindrance : Bulky groups (e.g., cyclobutyl) impede nucleophilic attack during acylation.

- Optimization strategies :

- Use milder bases (e.g., DMAP) or elevated temperatures.

- Pre-activate the acylating agent with coupling reagents (e.g., DCC).

- Purify intermediates rigorously to avoid side reactions .

Basic: What structural features influence the compound’s physicochemical properties?

Answer:

- Cyclopropyl group : Enhances metabolic stability by restricting conformational flexibility.

- Fluorophenyl moiety : Increases lipophilicity (logP) and bioavailability.

- Acetamide linker : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .

Advanced: How to validate target engagement in mechanistic studies?

Answer:

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Cellular models : Knockout/knockdown studies to confirm target dependency.

- Pharmacodynamic markers : Monitor downstream effects (e.g., enzyme inhibition in Pseudomonas strains, as in ) .

Basic: What safety considerations are critical during synthesis?

Answer:

- Handling fluorinated reagents : Use fume hoods due to potential toxicity.

- Waste disposal : Segregate halogenated byproducts (e.g., 2,4-dichlorophenoxy derivatives).

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent exposure .

Advanced: How to resolve spectral data contradictions (e.g., unexpected peaks in NMR)?

Answer:

- Dynamic effects : Cyclopropane ring strain may cause unusual coupling patterns (e.g., vicinal H-H coupling).

- Impurity profiling : Compare with authentic standards or use 2D NMR (e.g., HSQC, HMBC) to assign signals.

- Solvent effects : Ensure complete dissolution in deuterated solvents to avoid artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.